molecular formula C16H18N6OS B6946802 N-(1,2-benzothiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide

N-(1,2-benzothiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6946802
M. Wt: 342.4 g/mol
InChI Key: GMCLFZUOPVDUCW-UHFFFAOYSA-N
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Description

N-(1,2-benzothiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzothiazole ring, a triazole moiety, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,2-benzothiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c23-16(19-14-1-2-15-13(9-14)10-18-24-15)21-6-3-12(4-7-21)11-22-8-5-17-20-22/h1-2,5,8-10,12H,3-4,6-7,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCLFZUOPVDUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=N2)C(=O)NC3=CC4=C(C=C3)SN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzothiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, typically involving the azide-alkyne cycloaddition.

    Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzothiazole, triazole, and piperidine fragments using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzothiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,2-benzothiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,2-benzothiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-benzothiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide: shares structural similarities with other compounds containing benzothiazole, triazole, and piperidine rings.

    Benzothiazole Derivatives: Compounds with the benzothiazole ring are known for their diverse biological activities.

    Triazole Derivatives: Triazole-containing compounds are widely studied for their antimicrobial and antifungal properties.

    Piperidine Derivatives: Piperidine-based compounds are important in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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